(2-Methyl-4-nitrophenyl)methanamine
Description
(2-Methyl-4-nitrophenyl)methanamine is an aromatic amine derivative with a benzene ring substituted by a methyl group at the 2-position and a nitro group (-NO₂) at the 4-position, with a methanamine (-CH₂NH₂) side chain.
- Chemical Structure: The nitro group is electron-withdrawing, polarizing the aromatic ring and influencing reactivity (e.g., electrophilic substitution). The methyl group introduces steric hindrance and modest electron-donating effects via hyperconjugation.
- Applications: Similar nitrophenyl methanamine derivatives are used in pharmaceuticals (e.g., antimalarial agents ), agrochemicals (germination studies ), and organic synthesis intermediates.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(2-methyl-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5,9H2,1H3 |
InChI Key |
YGUGMLMGNIEYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Nitro Group (-NO₂): Enhances electrophilic substitution resistance but increases oxidative stability. Associated with antimicrobial and antiparasitic activity (e.g., antimalarial compound MG3 ).
- Halogens (Br, I): Improve binding affinity in drug-receptor interactions (e.g., bromine in ). Iodo derivatives may have diagnostic applications .
- Methoxy Groups (-OCH₃) : Reduce toxicity compared to nitro derivatives but decrease solubility in aqueous media .
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